OrfamideB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

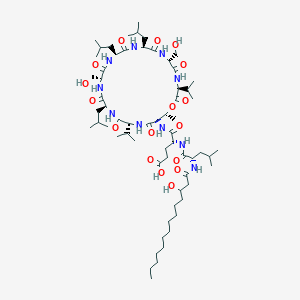

Orfamide B is a member of the orfamide-type cyclic lipopeptides (CLPs), which are biosurfactants produced by Pseudomonas species, including Pseudomonas protegens and related species. These compounds are involved in various biological activities such as the lysis of oomycete zoospores, biocontrol of pathogens like Rhizoctonia, and insecticidal activity against aphids. The structural diversity and biosynthesis of orfamides, including orfamide B, highlight their significance in microbial interaction and potential application in agriculture and biocontrol strategies (Ma et al., 2016).

Synthesis Analysis

The synthesis of cyclic lipopeptides like orfamide A, closely related to orfamide B, involves a total synthesis approach that confirms the structural integrity of these compounds. Through a synthesis format using amino acid ester building blocks and adaptations of solid-phase peptide synthesis (SPPS) protocols, compounds are obtained in high yield and purity, which is crucial for the structural correction and biological activity assessment of these peptides (Bando et al., 2022).

Molecular Structure Analysis

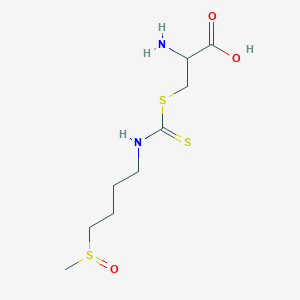

Orfamides, including orfamide B, exhibit a cyclic lipopeptide structure characterized by a specific sequence of amino acids and a fatty acid part, which differentiates them in terms of biological activity and specificity. The detailed molecular structure of orfamide B, determined through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, reveals its unique configuration, contributing to its bioactivity and potential applications (Ma et al., 2016).

Chemical Reactions and Properties

The bioactivity of orfamides, including orfamide B, is significantly influenced by their chemical structure, specifically the amino acid sequence and the length of the fatty acid part. These compounds engage in various chemical interactions leading to the inhibition of pathogenic fungi and lysis of zoospores, showcasing their potential as biocontrol agents. The structural differences, such as the identity of a single amino acid between orfamide A and orfamide B, play a crucial role in their biological activities (Ma et al., 2016).

Physical Properties Analysis

The physical properties of orfamide B, such as solubility and stability, are critical for its application in agricultural and biocontrol settings. While specific studies on orfamide B's physical properties are limited, the related compound orfamide A has been shown to possess attributes favorable for biocontrol applications, including solubility and stability under environmental conditions. These properties are essential for the effective deployment of orfamides in field conditions (Jang et al., 2013).

Chemical Properties Analysis

Orfamide B's chemical properties, including its bioactivity against a range of fungal pathogens and insects, are a result of its cyclic lipopeptide structure. The interaction of orfamide B with target organisms involves specific molecular mechanisms that disrupt the pathogens' cellular processes, leading to their inhibition or death. These interactions underscore the potential of orfamide B as a natural pesticide and its role in the biocontrol strategies of Pseudomonas species (Ma et al., 2016).

科学的研究の応用

Insecticidal Activity in Agriculture : Orfamide A, produced by Pseudomonas protegens F6, has been identified as an effective insecticidal biosurfactant, particularly against the green peach aphid (Myzus persicae). Its application can be significant in organic agriculture for aphid control (Jang et al., 2013).

Biocontrol of Plant Pathogens : Orfamide-type cyclic lipopeptides, including Orfamide A and Orfamide B, are involved in the lysis of oomycete zoospores and demonstrate biocontrol properties against various fungal plant pathogens like Rhizoctonia. This indicates their potential in biological control strategies for a broad spectrum of fungal plant pathogens (Ma et al., 2016).

Potential in Olfactory Biosensing : While not directly related to OrfamideB, research in olfactory biosensing, which involves the detection of specific volatile compounds, may find applications for OrfamideB in future studies. This area focuses on the molecular mechanisms of olfaction and could have various applications (Glatz & Bailey-Hill, 2011).

Drug Discovery and Development : General research in drug discovery, such as the work by Drews (2000), highlights the evolving landscape in pharmaceutical research. OrfamideB, due to its unique properties, might have potential applications in this area, though specific studies on OrfamideB in drug development are not yet available (Drews, 2000).

特性

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIEPCWEZBKGP-YBDOJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OrfamideB | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)